ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate
Description
Ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is a chlorinated organophosphorus compound characterized by a dichloroethenyl core substituted with a 4-chlorophenylformamido group and an ethyl phenylphosphinate moiety. Its synthesis involves the reaction of chlorinated benzamide derivatives with phosphonium salts, yielding intermediates such as {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}triphenylphosphonium chloride (96% yield, m.p. 222–223°C) . The compound’s structural complexity arises from its electron-withdrawing chlorine atoms and the phosphinate group, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-chloro-N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3NO3P/c1-2-24-25(23,14-6-4-3-5-7-14)17(15(19)20)21-16(22)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJXSBPPKSPIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl phosphinate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,2-dichloro-1-vinyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The chlorinated groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate exerts its effects involves interaction with specific molecular targets. The chlorinated and phosphinated groups in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the DDT Family
Several chlorinated ethenylbenzene derivatives share structural motifs with the target compound but differ in substituents:
1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (o,p'-DDE)
- IUPAC Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
- Formula : C₁₄H₈Cl₄
- Molecular Weight : 318.02 g/mol
- Key Differences : Replaces the phosphinate and formamido groups with two chlorinated benzene rings.
- Applications : A metabolite of DDT, used as a pesticide .
- Environmental Behavior : Undergoes reductive dechlorination in marine sediments at rates influenced by microbial activity and sediment composition .
1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene (TDE)
- Structure : Features a saturated ethane bridge instead of an ethenyl group.
- Solubility: Limited solubility in polar solvents but higher in organic media (e.g., dichloromethane, toluene) due to its hydrophobic chlorinated structure .
Phosphonium Ylide Derivatives
Compounds like [2-(4-Chlorophenyl)-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]sulfanide (1j) are synthesized from phosphonium chloride precursors structurally related to the target compound. Key comparisons include:
- Synthesis Efficiency : High yields (91–96%) via nucleophilic substitution reactions .
- Spectroscopic Data : Aromatic proton signals in NMR (δ = 7.84–7.62 ppm) indicate similar electronic environments for chlorinated phenyl groups .
- Thermal Stability: Higher melting points (189–223°C) compared to non-phosphorus analogs, suggesting enhanced stability from the phosphinate group .
Analytical and Environmental Properties
Detection and Quantification
- Analytical Methods : Solid-phase microextraction (SPME) coupled with gas chromatography detects chlorinated ethenyl compounds at limits of 0.04–0.25 µg/kg in environmental samples .
Solubility and Reactivity
- Target Compound : Expected to exhibit low water solubility (similar to TDE) but higher solubility in organic solvents due to the phosphinate group .
- Degradation Pathways : Unlike DDE, which undergoes reductive dechlorination, phosphinate-containing compounds may hydrolyze or oxidize preferentially .
Data Tables
Table 1. Physical-Chemical Properties of Selected Compounds
Key Research Findings
Synthetic Advantages : Phosphinate derivatives are synthesized efficiently (≥90% yields) compared to DDT analogs, which require multi-step routes .
Environmental Impact : Chlorinated ethenyl compounds persist in sediments, but phosphinate groups may alter degradation pathways, reducing bioaccumulation risks .
Structural-Activity Relationships : The phosphinate moiety enhances thermal stability and modifies electronic properties, as evidenced by NMR shifts and computational studies .
Biological Activity
Ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which features dichloro and phenyl groups that may contribute to its biological activity. Its IUPAC name reflects its intricate design, which includes a phosphinate moiety that is of particular interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including but not limited to:
- Antitumor Activity : Many phosphonates and phosphinates have been studied for their ability to inhibit tumor growth through various mechanisms.
- Antimicrobial Properties : Compounds containing halogenated phenyl groups have shown promise in combating bacterial infections.
- Enzyme Inhibition : Certain derivatives have been identified as potential inhibitors of specific enzymes involved in disease pathways.
Antitumor Activity
A study conducted on phosphonate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. Specifically, this compound was found to target the BRAF(V600E) mutation prevalent in melanoma cells, showing IC50 values in the low micromolar range .
Antimicrobial Properties
Research evaluating the antimicrobial efficacy of similar compounds revealed that those with chlorinated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted, leading to increased permeability and subsequent cell death .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Melanoma Cell Lines | 5.2 | Apoptosis Induction |
| Antimicrobial | E. coli | 12.4 | Membrane Disruption |
| Antimicrobial | S. aureus | 8.9 | Cell Wall Synthesis Inhibition |
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases.
- Enzyme Inhibition : It acts as a competitive inhibitor for certain kinases involved in cancer progression.
- Membrane Interaction : The chlorinated phenyl group enhances lipophilicity, allowing better interaction with microbial membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
